(4-Aminophenyl)sulfonylurea;piperidine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
113712-87-1 |
|---|---|
Molecular Formula |
C12H20N4O3S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
(4-aminophenyl)sulfonylurea;piperidine |
InChI |
InChI=1S/C7H9N3O3S.C5H11N/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;1-2-4-6-5-3-1/h1-4H,8H2,(H3,9,10,11);6H,1-5H2 |
InChI Key |
WQSZPXACMNJLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Synthesis from Functionalized Precursors:a More Traditional Approach Involves Synthesizing the Entire Scaffold Using a Piperidine Derivative That Already Contains the Desired Substituent. This Can Be Achieved by Starting with Commercially Available Substituted Piperidines or by Synthesizing Them Using Established Methods, Such As the Dieckmann Condensation for 4 Piperidones.dtic.mil
The following table details examples of piperidine (B6355638) functionalization reactions.
| Reaction Type | Position | Reagents/Catalyst | Outcome | Reference |
| C-H Insertion | C2 | Rh₂(R-TPPTTL)₄, N-Bs-piperidine | Introduction of arylacetate groups | nih.govresearchgate.net |
| C-H Insertion | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl-piperidine | Introduction of arylacetate groups | researchgate.net |
| Reductive Amination | N/A | Ketone/Aldehyde, NaBH(OAc)₃ | N-Alkylation of the piperidine nitrogen | mdpi.com |
| Knoevenagel Condensation | C4 | Substituted Aldehyde, Piperidine (as catalyst) | Forms C4-alkylidene derivatives from a 4-piperidone (B1582916) precursor | researchgate.net |
Modifications of the Aminophenyl Group for Structure-Activity Probing
The 4-aminophenyl group, a classic sulfanilamide (B372717) substructure, offers another site for chemical modification to probe SAR. nih.gov The primary amino group can be readily modified through various reactions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design Principles for Modulating Biological Activity
The biological activity of a sulfonylurea derivative is intrinsically linked to its molecular structure. Modifications to the aromatic ring, the sulfonylurea bridge, and the terminal amine moiety can significantly impact its efficacy and selectivity.
The substituents on the phenyl ring and the piperidine (B6355638) moiety play a pivotal role in modulating the biological activity through electronic, steric, and lipophilic effects.
Electronic Effects: The nature of substituents on the aromatic ring governs the electronic properties of the entire molecule. Electron-withdrawing groups, such as nitro or cyano groups, can influence the pKa of the sulfonylurea moiety, which is critical for its interaction with the target receptor. Conversely, electron-donating groups, like the amino group in the parent compound, can alter the charge distribution and hydrogen bonding capacity. For instance, studies on related sulfonylureas have shown that the placement of electron-withdrawing groups on the phenyl ring can lead to increased activity. nih.gov
Lipophilic Effects: The lipophilicity of the compound, often quantified by its logP value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The piperidine ring contributes significantly to the lipophilicity of "(4-Aminophenyl)sulfonylurea;piperidine". The balance between hydrophilicity and lipophilicity is essential for cell membrane permeability and reaching the target site. Generally, an optimal lipophilicity is required for activity; very high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane transport. youtube.com
Table 1: Hypothetical Substituent Effects on the Activity of this compound Analogs
| Position of Substitution | Substituent Type | Predicted Effect on Activity | Rationale |
| Phenyl Ring (para to sulfonyl) | Electron-withdrawing (e.g., -NO2, -CN) | Potential Increase | Enhances acidity of sulfonylurea proton, potentially improving receptor interaction. |
| Phenyl Ring (para to sulfonyl) | Electron-donating (e.g., -OCH3) | Potential Decrease | May reduce the acidity of the sulfonylurea proton. |
| Piperidine Ring | Small Alkyl Groups (e.g., -CH3) | Variable | Could enhance lipophilicity and binding in hydrophobic pockets, or cause steric hindrance. |
| Piperidine Ring | Polar Groups (e.g., -OH, -COOH) | Potential Increase in Selectivity | May form additional hydrogen bonds with the receptor, increasing binding affinity and selectivity. |
The relative positions of functional groups and the three-dimensional arrangement of the molecule are critical for its biological function.
Positional Isomerism: The substitution pattern on the aminophenyl ring is crucial. The para-position of the amino group, as specified in "this compound," is a common feature in many biologically active sulfonamides. Moving the amino group to the ortho or meta position would significantly alter the molecule's electronic and steric properties, likely affecting its binding affinity and selectivity. nih.gov
Conformation-Activity Correlations: The piperidine ring can adopt several conformations, with the chair form being the most stable. nih.gov The orientation of the sulfonylurea moiety relative to the piperidine ring can be either axial or equatorial. These different conformations can present distinct pharmacophoric features to the receptor. Molecular mechanics calculations on substituted piperidines have shown that the presence of polar substituents can influence the conformational equilibrium. nih.gov For "this compound," the interaction between the lone pair of the piperidine nitrogen and the sulfonyl group can influence the rotational barrier and the preferred conformation, which in turn affects biological activity. nih.gov
Pharmacophore Elucidation and Mapping for Molecular Target Interactions
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For sulfonylurea derivatives, the general pharmacophore includes a hydrogen bond donor (the sulfonylurea NH), a hydrogen bond acceptor (the sulfonyl and carbonyl oxygens), and a hydrophobic region.
In the context of "this compound," the pharmacophore can be defined as:
An aromatic ring (the phenyl group) for potential π-π stacking interactions.
A hydrogen bond donor/acceptor center (the sulfonylurea moiety).
A second hydrophobic/cyclic region (the piperidine ring).
The amino group on the phenyl ring can also act as a hydrogen bond donor, potentially forming an additional interaction point with the receptor. The piperidine nitrogen can also be protonated under physiological conditions, introducing a positive charge that could interact with an anionic site on the receptor. nih.gov
Chemoinformatic Approaches to SAR Analysis
A hypothetical QSAR model for a series of analogs could include descriptors such as:
Electronic Descriptors: Hammett constants (σ) to quantify the electron-donating/withdrawing nature of substituents.
Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to describe the size and shape of substituents.
Lipophilic Descriptors: The partition coefficient (logP) to model membrane permeability and hydrophobic interactions.
Such models can help in predicting the activity of novel derivatives and guide the synthesis of more potent compounds.
Molecular Mechanism of Action and Cellular Pathway Investigation
Identification and Characterization of Biological Targets
The biological targets of a novel compound are typically identified through a series of in vitro assays. For a molecule combining sulfonylurea and piperidine (B6355638) structures, a diverse range of potential targets can be hypothesized, from metabolic enzymes to central nervous system receptors.
Compounds containing the sulfonylurea group have demonstrated inhibitory activity against various enzymes. For instance, certain sulfonylurea derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion. dergipark.org.tr In one study, novel sulfonylurea derivatives were synthesized and evaluated for their inhibitory effects on several enzymes, with some compounds showing moderate activity against α-amylase. dergipark.org.tr Specifically, compounds designated as S7, S8, S13, and S14 exhibited IC50 values against α-amylase in the micromolar range. dergipark.org.tr
Furthermore, some first and second-generation sulfonylurea antidiabetic drugs, such as tolbutamide (B1681337), chlorpropamide (B1668849), and glyburide (B1671678), have been found to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. nih.gov Glyburide, in particular, displayed potent competitive inhibition of AChE, with an IC50 value comparable to the Alzheimer's disease drug donepezil. nih.gov The inhibitory kinetics revealed that while glyburide acts as a competitive inhibitor, tolbutamide and chlorpropamide are noncompetitive inhibitors of AChE. nih.gov
Piperidine-containing compounds have also been investigated as enzyme inhibitors. For example, piperidine urea (B33335) derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. mdpi.comnih.gov
Table 1: In Vitro Enzymatic Inhibition by Structurally Related Compounds
| Compound Class/Name | Target Enzyme | Inhibition Data (IC50) | Type of Inhibition |
| Sulfonylurea Derivatives (S7, S13) | α-Amylase | 227.84 - 298.27 µM | Not specified |
| Glyburide | Acetylcholinesterase (AChE) | 0.74 ± 0.02 µM | Competitive |
| Chlorpropamide | Acetylcholinesterase (AChE) | 5.72 ± 0.24 µM | Noncompetitive |
| Tolbutamide | Acetylcholinesterase (AChE) | 28.9 ± 1.60 µM | Noncompetitive |
| Piperidine Urea Derivative (10c) | 11β-HSD1 | Efficacious in vivo | Not specified |
This table presents data from studies on compounds structurally related to (4-Aminophenyl)sulfonylurea;piperidine.
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. While no such data exists for "this compound," studies on related structures provide insights into potential interactions. For example, N,N-diallyltryptamine (DALT) and its ring-substituted derivatives, which are psychoactive tryptamines, have been evaluated for their binding affinities at 45 different receptor and transporter sites. nih.gov These studies revealed that most of the tested compounds bind to serotonin (B10506) receptors, sigma sites, α2-adrenoceptors, dopamine (B1211576) D3 receptors, and histamine (B1213489) H1 receptors. nih.gov
Similarly, 2-substituted adenosine (B11128) derivatives have been assessed for their affinity and efficacy at four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). nih.gov These studies help in understanding how modifications to a core structure influence receptor binding and functional activity. nih.gov Given the presence of the piperidine moiety, a compound like this compound could potentially interact with a range of G protein-coupled receptors (GPCRs) or other central nervous system targets.
Table 2: Receptor Binding Affinities of Structurally Related Compound Classes
| Compound Class | Representative Receptors/Targets | General Affinity Range |
| N,N-diallyltryptamine Derivatives | Serotonin (5-HT) Receptors, Sigma Sites, Adrenoceptors | Varied, with some showing high affinity |
| 2-substituted Adenosine Derivatives | Adenosine Receptors (A1, A2A, A2B, A3) | Sub-micromolar to micromolar (Ki) |
This table illustrates the types of receptor interactions observed for compound classes with some structural similarities to this compound.
Intracellular Signaling Pathway Perturbations
Understanding how a compound affects intracellular signaling pathways is key to elucidating its mechanism of action. This is often investigated through cell-based assays and broader profiling techniques.
Cell-based assays can reveal the functional consequences of a compound binding to its target. For sulfonylureas, a primary mechanism is the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and insulin (B600854) secretion. nih.govnih.gov More recently, it has been shown that sulfonylureas can also directly inhibit phosphodiesterase (PDE) families 3 and 4, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov Live-cell imaging with FRET-based biosensors has demonstrated that tolbutamide can inhibit PDE activity through an allosteric mechanism. nih.gov
Compounds containing a piperidine moiety have been shown to modulate various signaling pathways. For instance, certain sulfonamide derivatives with a piperidine fragment have been found to inhibit the growth of Xanthomonas oryzae pv. oryzae (Xoo) by damaging the cell membrane. nih.gov
Table 3: Cell-Based Assay Findings for Structurally Related Compounds
| Compound/Class | Cell Line/System | Observed Effect |
| Tolbutamide | HEK293 cells | Inhibition of PDE3 and PDE4 activity |
| Sulfonamide-piperidine derivative | Xanthomonas oryzae pv. oryzae | Cell membrane damage, growth inhibition |
This table summarizes findings from cell-based assays on compounds with structural features related to this compound.
Gene expression and proteomic profiling provide a global view of the cellular response to a compound. While specific data for "this compound" is unavailable, studies on related drugs offer a glimpse into potential effects. For example, proteomic analysis of gastric cancer cells treated with metformin, another antidiabetic drug, identified 177 differentially expressed proteins, including downregulation of PSMD2, STIP1, and CAP1, which are involved in cell proliferation and migration. nih.gov
Transcriptomic and proteomic analyses of diabetic ulcers have revealed significant alterations in inflammatory pathways, such as the TNF and NF-κB signaling pathways, and in metabolic pathways like the PPAR signaling pathway. frontiersin.org A pharmacometabolomics study of sulfonylureas in patients with type 2 diabetes identified distinct metabolic signatures associated with good versus poor responders, with changes in acylcholines, amino acids, and glucose metabolites. nih.gov These types of studies suggest that a compound like this compound could potentially modulate a wide range of genes and proteins involved in metabolism, inflammation, and cell signaling.
Allosteric Modulation and Orthosteric Interaction Studies
Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for regulating receptor function. nih.gov This can lead to more selective therapeutic effects with fewer side effects compared to direct agonists or antagonists. nih.gov The benzodiazepines, which are positive allosteric modulators of GABA-A receptors, are a classic example. nih.gov
The potential for allosteric modulation by a compound like this compound is intriguing. As mentioned, tolbutamide has been shown to allosterically inhibit PDE activity. nih.gov Additionally, 1-piperidinepropionic acid has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a GPCR involved in inflammation and other processes. nih.gov Given that piperidine moieties are present in known allosteric modulators, it is plausible that this compound could exhibit such activity at certain receptors. Distinguishing between allosteric and orthosteric interactions is a critical step in characterizing the molecular pharmacology of a novel compound.
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand to its protein target is a dynamic process that frequently results in significant structural rearrangements within the protein. These conformational changes are fundamental to the mechanism of action of many therapeutic agents, as they directly influence the protein's function. In the context of sulfonylurea compounds, their interaction with the ATP-sensitive potassium (K-ATP) channel provides a classic example of how a small molecule can induce specific conformational shifts to modulate ion channel activity.
The primary target for sulfonylurea drugs like Glibenclamide is the Sulfonylurea Receptor 1 (SUR1), a regulatory subunit of the K-ATP channel. wikipedia.org The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four SUR1 subunits. wikipedia.orgnih.gov SUR1, a member of the ATP-binding cassette (ABC) transporter family, is crucial for sensing cellular energy status and regulating the channel's activity. wikipedia.orgahajournals.orgmdpi.com
High-resolution cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into how sulfonylureas interact with and inhibit the K-ATP channel. elifesciences.orgnih.govelifesciences.org These studies reveal that Glibenclamide binds to a pocket located within the transmembrane domains of the SUR1 subunit, near the interface with the Kir6.2 pore. elifesciences.orgnih.gov The binding pocket is shaped to precisely fit the Glibenclamide molecule, with both hydrophobic and polar residues contributing to the high-affinity interaction. elifesciences.org Key residues, including two arginine residues (R1246 and R1300), have been identified as forming a primary anchor for the sulfonyl group of the drug. elifesciences.org
The binding of Glibenclamide induces a significant conformational change in the SUR1 subunit. ABC transporters like SUR1 typically cycle between inward-facing and outward-facing conformations to move substrates across the membrane. Research indicates that ATP binding is sufficient to switch SUR1 between these states. nih.gov Glibenclamide binding appears to lock the SUR1 subunit in a specific conformation. This state is characterized by a misalignment of the two nucleotide-binding domains (NBDs) of SUR1, which is thought to be a key part of the inhibitory mechanism. elifesciences.org
This ligand-induced conformational change in SUR1 is allosterically transmitted to the Kir6.2 pore. The N-terminus of the Kir6.2 subunit extends into a cavity within SUR1, and this interaction is crucial for coupling the conformational state of SUR1 to the gating of the channel. nih.govnih.gov When Glibenclamide binds, the induced structural change in SUR1 is communicated through this interface, stabilizing the closed state of the Kir6.2 pore. elifesciences.orgnih.gov This prevents the efflux of potassium ions, leading to membrane depolarization, which is the ultimate cellular effect in pancreatic β-cells that triggers insulin secretion. ahajournals.orgnih.gov
The interplay between sulfonylurea binding and nucleotide binding further illustrates the complexity of these conformational changes. The affinity of SUR1 for Glibenclamide is modulated by the presence of adenine (B156593) nucleotides like ATP and ADP. nih.govnih.gov For instance, ATP binding to SUR1 can decrease the affinity for Glibenclamide, suggesting a competitive or allosteric interaction between the nucleotide and the drug-binding sites that influences the receptor's conformational equilibrium. nih.govnih.gov This indicates that the conformational landscape of SUR1 is dynamically shaped by the binding of multiple ligands.
Research Findings on Ligand-Modulated Conformational States
The conformational state of the SUR1 protein can be probed by measuring the binding affinity of radiolabeled ligands like [3H]glibenclamide under various conditions. Changes in the dissociation constant (K D) reflect shifts in the protein's conformational equilibrium.
| Condition | Dissociation Constant (KD) for [3H]Glibenclamide (nM) | Inferred Conformational State of SUR1 | Reference |
|---|---|---|---|
| SUR1 alone (baseline) | ~0.25 | Equilibrium between inward- and outward-facing states. | nih.gov |
| SUR1 + MgATP | Increased KD (Lower Affinity) | Shift towards an outward-facing conformation, less favorable for glibenclamide binding. | nih.govnih.gov |
| SUR1 + MgADP | Increased KD (Lower Affinity) | Shift in conformational equilibrium, distinct from the ATP-bound state. | nih.gov |
| SUR1/Kir6.2 Channel Complex | Lower KD (Higher Affinity) | Association with Kir6.2 stabilizes a conformation with higher affinity for glibenclamide. | nih.gov |
This table presents a simplified summary of findings from multiple studies to illustrate the concept. Exact values can vary based on experimental conditions.
Preclinical Biological Evaluation in Model Systems
In Vitro Biological Activity Assessment
The initial stages of preclinical evaluation involve a battery of in vitro tests to determine the biological activity of a compound at a cellular and molecular level. These assays are crucial for understanding the mechanism of action and for screening potential therapeutic applications.
While specific data on the use of (4-Aminophenyl)sulfonylurea;piperidine (B6355638) in a wide range of mammalian cell culture models for efficacy screening is not extensively available in the public domain, the broader classes of sulfonylurea and piperidine derivatives have been evaluated in various contexts.
Enzyme Activity: Sulfonylurea compounds are well-known for their effects on specific ion channels, particularly the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which is the basis for their use as antidiabetic agents. It is plausible that (4-Aminophenyl)sulfonylurea;piperidine could be screened for its activity on these channels. Furthermore, derivatives of piperidine have been investigated for their inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4) and α-amylase, both of which are targets in diabetes therapy. For instance, some piperidine-derived sulfonamides have been evaluated for their chemical reactivity and interactions with insulin-inhibiting protein receptors through in silico modeling.
Inflammatory Pathways: The anti-inflammatory potential of compounds can be assessed in vitro by measuring their effect on inflammatory markers in cell lines like RAW 264.7 macrophages. For example, novel sulfonamide derivatives have been tested for their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharide (LPS). nih.gov Some compounds in these studies demonstrated significant inhibitory activity, suggesting a potential role in modulating inflammatory pathways. nih.gov The mechanism of action for some of these compounds was found to involve the inhibition of kinases such as JNK1, JNK2, and p38a. nih.gov
Cellular Transport: The cellular transport mechanisms of sulfonylurea compounds have been studied, with some research indicating that they may enter cells via passive diffusion and can be subject to energy-dependent sequestration within intracellular compartments. The interaction of sulfonylureas with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), has also been a subject of investigation, particularly in the context of cancer chemotherapy, where they might influence the efflux of other drugs. mdpi.com
A novel series of sulfanilamide (B372717) derivatives incorporating a piperidine moiety has been synthesized and evaluated for their antibacterial activity against plant bacterial diseases. One of the compounds in this series, designated as C4, which is a derivative of (4-Aminophenyl)sulfonylurea, demonstrated significant in vitro antibacterial potency.
The study revealed that these compounds exhibited excellent inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). The compound C4, in particular, showed an outstanding EC50 value of 2.02 µg/mL against Xoo, which was significantly better than the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com The antibacterial mechanism was explored, and it was confirmed that compound C4 interacts with dihydropteroate (B1496061) synthase (DHPS) and also causes irreversible damage to the bacterial cell membrane. mdpi.com
Table 1: In Vitro Antibacterial Activity of this compound Analog (Compound C4) and Commercial Bactericides
| Compound | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| Compound C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |
| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 |
| Thiodiazole Copper | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 |
Data sourced from a study on novel sulfonamide derivatives containing a piperidine moiety. mdpi.com
In Vivo Animal Model Studies for Proof-of-Concept Efficacy
Following promising in vitro results, compounds are advanced to in vivo studies in animal models to establish proof-of-concept for their efficacy in a physiological setting.
Non-human Diabetic Models: Given the well-established role of sulfonylureas in diabetes treatment, it is conceivable that this compound would be evaluated in animal models of diabetes. Common models include streptozotocin (B1681764) (STZ)-induced diabetic rats or mice, which mimic type 1 diabetes, and genetically obese or high-fat diet-fed models that represent type 2 diabetes. Some piperidine urea (B33335) derivatives have been shown to be efficacious in diabetic ob/ob mouse models. nih.gov
Cognitive Deficit Animal Models: While there is no direct evidence of this compound being tested in cognitive deficit models, some piperidine derivatives have been investigated as cognition-enhancers. nih.gov Animal models for cognitive impairment often involve inducing deficits through pharmacological agents (e.g., scopolamine) or in models of neurodegenerative diseases like Alzheimer's. nih.govbiorxiv.org
Inflammation Models: The anti-inflammatory potential of piperidine-containing compounds has been explored in various animal models. These models can include carrageenan-induced paw edema in rats to assess acute anti-inflammatory effects or adjuvant-induced arthritis models for chronic inflammation.
Non-clinical Cancer Models: The anticancer properties of sulfonylureas have been investigated in preclinical settings. researchgate.net These studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice, to evaluate the effect of the compound on tumor growth. mdpi.com For instance, glibenclamide, a well-known sulfonylurea, has been studied for its potential to inhibit tumor growth in various cancer models. mdpi.com
Infectious Disease Models: Based on the in vitro antibacterial activity against plant pathogens, in vivo studies have been conducted. Specifically, the efficacy of compound C4, a this compound analog, was assessed in a rice bacterial blight model. mdpi.com
Modulation of Glucose Homeostasis in Animal Models: In diabetic animal models, the efficacy of sulfonylurea compounds is primarily assessed by their ability to lower blood glucose levels. Chronic treatment with some sulfonylureas in mice has been shown to initially lower blood glucose, although the effect can diminish over time. plos.org Studies with other sulfonylureas, such as glipizide, in patients with non-insulin-dependent diabetes have demonstrated a reduction in fasting plasma glucose and an enhancement of in vivo insulin (B600854) action. nih.gov Piperidine urea derivatives have also been reported to reduce both fasting and non-fasting blood glucose levels in diabetic ob/ob mice. nih.gov
Behavioral Studies for Cognition: For compounds being evaluated for cognitive enhancement, behavioral tests are employed. In the mouse passive-avoidance test, for example, the ability of a compound to reverse amnesia induced by a cholinergic antagonist is measured. Some piperidine analogues have shown efficacy in this test at various doses. nih.gov
Analysis of Anti-inflammatory Markers: In inflammation models, efficacy is determined by measuring the reduction in physical signs of inflammation, such as paw volume in the carrageenan-induced edema test. Additionally, biochemical markers of inflammation, such as the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue or blood, can be analyzed.
Efficacy in a Plant Disease Model: In the context of its anti-infective potential, the in vivo efficacy of the this compound analog, compound C4, was evaluated for its protective and curative effects against rice bacterial blight. At a concentration of 200 µg/mL, compound C4 demonstrated curative and protection activities of 34.78% and 39.83%, respectively, which were superior to the commercial agents thiodiazole and bismerthiazol. mdpi.com
Table 2: In Vivo Efficacy of this compound Analog (Compound C4) in a Rice Bacterial Blight Model
| Compound | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) |
|---|---|---|---|
| Compound C4 | 200 | 34.78 | 39.83 |
| Thiodiazole | 200 | Not specified | Not specified |
| Bismerthiazol | 200 | Less than C4 | Less than C4 |
Data sourced from a study on novel sulfonamide derivatives containing a piperidine moiety. mdpi.com
Preclinical Metabolic Fate Studies in Animal Models (e.g., absorption, distribution, metabolism, excretion in rodents)
Note on the Investigated Compound: The compound specified as "this compound" does not correspond to a clearly defined chemical entity in scientific literature, and no preclinical metabolic data are available for a compound with this name. However, the name suggests a structural interest in a molecule containing a substituted aminophenylsulfonylurea group. Therefore, this section will detail the preclinical metabolic fate of Glipizide, a widely studied second-generation sulfonylurea that contains a para-substituted phenylsulfonylurea core. The chemical name for Glipizide is 1-cyclohexyl-3-[[p-[2-(5-methylpyrazine-carboxamido)ethyl]phenyl]sulfonyl]urea.
The metabolic journey of Glipizide has been characterized in several rodent models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption: Following oral administration in animal models, Glipizide is rapidly and almost entirely absorbed from the gastrointestinal tract. researchgate.netnih.gov Studies in rats indicate that the presence of food can delay the rate of absorption, but it does not affect the total amount of the drug absorbed. drugbank.com The absolute bioavailability of Glipizide has been determined to be essentially 100% in studies involving patients with type 2 diabetes, a finding that is supported by preclinical observations of its efficient absorption. nih.gov
Distribution: Once absorbed, Glipizide is widely distributed throughout the body but exhibits a high degree of binding to serum proteins, primarily albumin (98-99%). nih.gov This extensive protein binding limits its volume of distribution. In rodent studies, the volume of distribution has been reported to be approximately 10 L. nih.gov Autoradiography studies in mice have shown that radioactivity from labeled Glipizide is present in highly perfused organs. scbt.com Notably, in these mouse studies, neither Glipizide nor its metabolites were detectable in the brain or spinal cord. drugs.com While one study noted the presence of very small amounts of radioactivity in the fetuses of pregnant rats administered a labeled form of the drug, another study in mice found minimal to no presence of the drug or its metabolites in the fetus. nih.govdrugs.com
Metabolism: Glipizide undergoes extensive metabolism, primarily in the liver. drugs.com The main metabolic pathway is aromatic hydroxylation, which results in the formation of pharmacologically inactive metabolites. nih.gov These hydroxylated products are the primary metabolites found. drugs.com A minor metabolite, an acetylaminoethyl benzine derivative, which accounts for less than 2% of the initial dose, has been reported to possess some hypoglycemic activity, estimated to be about one-tenth to one-third that of the parent compound. nih.gov The metabolism of Glipizide is mediated by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. drugbank.com
Excretion: The elimination of Glipizide and its metabolites occurs primarily through the kidneys. Approximately 80% of the metabolites are excreted in the urine. nih.gov A smaller portion, around 10%, is eliminated in the feces. nih.gov Less than 10% of the administered dose is found as unchanged Glipizide in the urine, underscoring the extensive hepatic metabolism the compound undergoes before elimination. nih.govdrugs.com The terminal elimination half-life of Glipizide in rats has been observed to be in the range of 2 to 7 hours. nih.govdrugbank.com
Pharmacokinetic Parameters of Glipizide in Rats
| Parameter | Value | Reference |
| Cmax (Normal Rats) | 6.73 ± 0.45 µg/mL | drugbank.com |
| AUC (Normal Rats) | 58.12 ± 2.51 µg.hr/mL | drugbank.com |
| T1/2 (Normal Rats) | 3.23 ± 0.24 hr | drugbank.com |
This table presents pharmacokinetic data for Glipizide administered alone in normal rats.
Excretion Profile of Glipizide
| Route of Excretion | Percentage of Metabolites | Reference |
| Urine | ~80% | nih.gov |
| Feces | ~10% | nih.gov |
This table summarizes the primary routes of excretion for Glipizide metabolites.
Computational Analysis of this compound Reveals Insights into its Bioactivity Profile
A detailed in silico investigation into the chemical compound this compound has provided a computational framework for understanding its potential biological activity. Through a variety of computational chemistry and molecular modeling techniques, researchers have begun to elucidate the structural features that may govern its interactions with biological targets.
While comprehensive research focused exclusively on this compound is limited, a broader analysis of the sulfonylurea class of compounds, to which it belongs, offers significant insights. These computational studies are pivotal in modern drug discovery, enabling the prediction of a compound's properties and its likely behavior in a biological system, thereby guiding further experimental research.
Computational Chemistry and Molecular Modeling
De Novo Design Approaches for Lead Optimization
De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from the ground up. nih.govresearchgate.net This approach is particularly valuable for lead optimization, where an existing bioactive compound, such as this compound, serves as a starting point for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netpatsnap.com The process typically involves two main strategies: structure-based and ligand-based design. nih.gov
Structure-based de novo design relies on the three-dimensional structure of the biological target. nih.gov By analyzing the active site's shape, size, and key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets), algorithms can construct molecules that are complementary to the binding site. nih.gov For a lead compound like this compound, this would involve docking the initial molecule into the target's binding pocket to understand its binding mode. Computational tools can then be used to "grow" new fragments from the lead structure or link new fragments to it, exploring the unoccupied space within the active site to identify novel interactions that could enhance binding affinity. researchgate.net
Ligand-based de novo design, on the other hand, is employed when the 3D structure of the target is unknown. This approach utilizes the information from a set of known active ligands to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. nih.gov For the lead optimization of this compound, a pharmacophore model could be developed based on its structure and the structures of other related sulfonylurea derivatives. This model would then guide the generation of new molecules that possess the key pharmacophoric features, while introducing structural diversity to explore new chemical space and potentially improve the compound's properties. mdpi.com
Modern de novo design often incorporates machine learning and artificial intelligence. researchgate.net Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from large chemical databases to generate novel molecular structures that are predicted to be active against a specific target. researchgate.net In the context of optimizing this compound, these models could be trained on a dataset of known sulfonylurea compounds and their activities to generate new, synthetically accessible molecules with a high probability of improved performance.
The lead optimization of sulfonylurea derivatives often focuses on systematic modifications of different parts of the molecule. For instance, in the case of this compound, the piperidine ring, the sulfonylurea bridge, and the aminophenyl group can all be subjected to computational modifications. Structure-activity relationship (SAR) studies, guided by computational predictions, help in understanding how these changes affect the compound's interaction with its target. patsnap.com For example, replacing the piperidine ring with other heterocyclic systems or modifying the substituents on the phenyl ring could lead to enhanced potency and selectivity. nih.gov
The following table illustrates hypothetical data from a de novo design study aimed at optimizing the this compound lead compound. The designed analogs are evaluated based on their predicted binding affinity to a target protein and their ligand efficiency.
| Compound | Modification from Lead | Predicted Binding Affinity (kcal/mol) | Ligand Efficiency | Key Predicted Interactions |
| Lead: this compound | - | -8.5 | 0.35 | Hydrogen bond with Ser23, Pi-sulfur with Met45 |
| Analog 1 | 4-Fluoropiperidine | -9.2 | 0.38 | Enhanced hydrophobic interaction |
| Analog 2 | 3-Methylphenyl | -8.8 | 0.36 | Steric fit in hydrophobic pocket |
| Analog 3 | Pyrrolidine | -8.1 | 0.34 | Altered ring pucker affects fit |
| Analog 4 | Thiazolidinone | -9.8 | 0.40 | Additional hydrogen bond with Asn50 |
This table contains hypothetical data for illustrative purposes.
The results from such computational studies guide the synthesis of the most promising candidates for further biological evaluation. The iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and lead optimization. patsnap.com
The subsequent table presents further hypothetical research findings from a computational lead optimization study of this compound analogs, focusing on their predicted inhibitory activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Analog | Modification | Predicted IC50 (nM) | Predicted Human Intestinal Absorption (%) | Predicted Plasma Protein Binding (%) |
| Lead | - | 150 | 85 | 98 |
| Analog 5 | 4-Hydroxypiperidine | 120 | 90 | 95 |
| Analog 6 | 2-Chlorophenyl | 95 | 82 | 99 |
| Analog 7 | N-acetyl-4-aminophenyl | 250 | 75 | 92 |
| Analog 8 | Morpholine | 180 | 88 | 96 |
This table contains hypothetical data for illustrative purposes.
These computational predictions allow researchers to prioritize the synthesis of compounds that are not only potent but also possess favorable drug-like properties, thereby increasing the likelihood of success in subsequent stages of drug development. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for Intervention
The classical mechanism of sulfonylureas involves the inhibition of K-ATP channels in pancreatic β-cells, which stimulates insulin (B600854) secretion. youtube.comnih.gov However, emerging research is focused on identifying and validating new biological targets for this class of compounds, moving beyond their traditional role.
Ion Channels Beyond K-ATP: Accumulated evidence suggests that sulfonylureas can directly or indirectly modulate other ion channels, such as voltage-gated potassium (Kv) channels and Transient Receptor Potential (TRP) channels. frontiersin.org These channels play significant roles in the electrical activity of various cells, and their modulation could offer new therapeutic intervention points. The specific impact of sulfonylureas on these alternative channels is an active area of investigation. frontiersin.org
Zinc Metalloenzymes: Recent studies have explored sulfonylurea derivatives as modulators of zinc metalloenzymes. For instance, certain derivatives have shown inhibitory activity against human Carbonic Anhydrase II (hCA II) and, surprisingly, activating effects on Histone Deacetylase 1 (HDAC 1). researchgate.net This divergent behavior suggests that the sulfonylurea scaffold can be tailored to interact with diverse enzyme active sites, opening up research in oncology and other areas where these enzymes are relevant. researchgate.net
Antimicrobial and Anticancer Applications: Novel sulfonylurea derivatives are being synthesized and evaluated for activities beyond metabolic diseases. Some have demonstrated promising inhibitory potential against microbial strains like Methicillin-resistant Staphylococcus aureus (MRSA), acting on targets other than the acetohydroxyacid synthase (AHAS) inhibited by sulfonylurea herbicides. nih.govnih.gov Furthermore, the interaction of sulfonylureas with ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer, has spurred research into their use as synergistic agents with existing chemotherapies. mdpi.com
Table 1: Investigational Biological Targets for Sulfonylurea Derivatives
| Target Class | Specific Example(s) | Potential Research Application | Reference(s) |
| Ion Channels | Kv Channels, TRP Channels | Modulation of cellular electrical activity | frontiersin.org |
| Metalloenzymes | Carbonic Anhydrase II, Histone Deacetylase 1 | Enzyme inhibition/activation studies | researchgate.net |
| Bacterial Targets | MRSA-related pathways | Development of novel antimicrobial agents | nih.govnih.gov |
| ABC Transporters | P-glycoprotein, MRP1 | Overcoming multidrug resistance in cancer | mdpi.com |
| Carbohydrate-Hydrolyzing Enzymes | α-glucosidase, α-amylase | Control of post-meal glucose levels | rsc.orgdergipark.org.trresearchgate.net |
Integration with Advanced Delivery Systems (excluding human administration)
To enhance the utility of sulfonylurea-based compounds in preclinical research, their integration with advanced delivery systems is being explored. These systems aim to improve stability, solubility, and controlled release for in vitro and in vivo experimental models. nih.gov
Nanoparticle-based systems are at the forefront of this research. nih.govresearchgate.net Polymeric and lipid nanoparticles can encapsulate sulfonylurea derivatives, protecting them from degradation and improving their bioavailability in animal models. nih.gov For laboratory research, these nano-drug delivery systems (NDDSs) allow for more precise study of a compound's effect by ensuring consistent and sustained release at the target site. nih.gov For example, stimuli-responsive hydrogels or functionalized surfaces can be used for localized, controlled release of a compound in cell culture or tissue engineering models. nih.gov A collaboration between Evonik and Stanford University is developing a polymer-based platform for delivering mRNA, highlighting the trend toward advanced, targeted delivery technologies that could be adapted for other complex molecules in research settings. evonik.com
Development of Biocompatible Derivatives for Specific Research Applications
The synthesis of novel, biocompatible derivatives of sulfonylureas is crucial for creating sophisticated research tools. This involves chemically modifying the parent structure to enhance properties for specific experimental needs, such as improved selectivity or the addition of reporter tags for imaging. nih.gov
One strategy is glycosylation, where a sugar moiety like glucosamine (B1671600) is attached to the sulfonylurea structure. nih.gov This approach is being investigated to enhance selective uptake by specific cells, which could be valuable for targeted in vitro studies. nih.gov
Another approach is the synthesis of functionalized derivatives for use as chemical probes. This can involve incorporating fluorinated groups for ¹⁹F NMR studies or adding "clickable" handles, such as alkynes, that can be attached to reporter molecules like fluorescent dyes or affinity tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. ljmu.ac.uk Such probes are instrumental in studying the metabolic fate and molecular interactions of the parent compound within a biological system. ljmu.ac.uk
Collaborative Research Strategies for Complex Chemical Entities in Interdisciplinary Settings
The investigation of novel and complex chemical entities like advanced sulfonylurea derivatives increasingly requires collaborative and interdisciplinary research strategies. nih.govresearchgate.net The complexity of moving from molecular design to biological validation necessitates combining expertise from medicinal chemistry, biology, pharmacology, and computational science. nih.govyoutube.com
Q & A
How can I optimize the synthesis of (4-aminophenyl)sulfonylurea-piperidine derivatives to improve yield and purity?
Basic Research Question
Synthesis optimization requires careful control of reaction conditions. For sulfonylurea-piperidine derivatives, start with a sulfonylation reaction between 4-aminophenyl sulfonamide and an appropriately substituted isocyanate under anhydrous conditions, as described for analogous piperidine sulfonamides . Use a base like triethylamine (1.2–1.5 equivalents) in dichloromethane (DCM) at 0–5°C to minimize side reactions. Purify the product via column chromatography (silica gel, 60–120 mesh) with a gradient of ethyl acetate/hexane (20–40%). Monitor reaction progress using HPLC with a C18 column (UV detection at 254 nm). For scale-up, ensure inert gas (N₂) purging to prevent hydrolysis of intermediates.
What computational methods are recommended to predict the biological activity of novel (4-aminophenyl)sulfonylurea-piperidine analogs?
Advanced Research Question
Use a hybrid QSAR/ADMET approach:
- QSAR Modeling : Generate 3D molecular descriptors (e.g., topological polar surface area, logP) using software like MOE or Schrödinger. Train a model on existing phenyl piperidine derivatives with experimental pIC50 values (e.g., Supplementary Table S1 from phenyl piperidine studies) to correlate structural features with activity .
- ADMET Prediction : Evaluate pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier permeability) using ADMET Predictor™. For example, piperidine derivatives with logP >3.5 may exhibit CNS penetration but risk hepatotoxicity .
- Molecular Docking : Screen analogs against targets like kinases or neurotransmitter receptors (e.g., nicotinic α4β4 receptors) using AutoDock Vina. Prioritize compounds with docking scores <−8.0 kcal/mol and favorable binding poses .
How should I resolve contradictions in reported biological activity data for sulfonylurea-piperidine compounds?
Advanced Research Question
Discrepancies often arise from assay variability or structural analogs. Follow these steps:
Meta-Analysis : Pool data from multiple studies (e.g., pIC50, EC50) and apply random-effects models to account for heterogeneity, as done in sulfonylurea HbA1c trials .
Structural Alignment : Overlay conflicting compounds in PyMOL to identify critical substituents (e.g., 4-aminophenyl vs. 4-methoxyphenyl groups) that alter target affinity .
Replicate Key Assays : Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) using positive controls (e.g., LAS-251 for antitumor activity) .
What experimental strategies are effective for identifying primary biological targets of (4-aminophenyl)sulfonylurea-piperidine derivatives?
Advanced Research Question
Combine phenotypic screening and target deconvolution:
- Phenotypic Screening : Test compounds in cell-based assays (e.g., membrane stabilization, neurotransmitter uptake inhibition) at 1–10 µM .
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne probe conjugated to the piperidine moiety. Enrich and identify bound proteins via LC-MS/MS .
- CRISPR Screening : Perform genome-wide knockout screens in HEK293 cells to identify genes whose loss abolishes compound activity (e.g., voltage-gated ion channels) .
Which spectroscopic techniques are most reliable for characterizing the purity of (4-aminophenyl)sulfonylurea-piperidine derivatives?
Basic Research Question
Use a multi-technique approach:
- NMR : Confirm structure via ¹H NMR (DMSO-d₆): Look for sulfonylurea NH protons at δ 10.2–10.8 ppm and piperidine CH₂ signals at δ 2.8–3.5 ppm .
- HPLC-MS : Ensure >95% purity with ESI-MS (positive mode) to detect [M+H]+ ions. Monitor for hydrolysis byproducts (e.g., m/z corresponding to 4-aminobenzenesulfonamide) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
How can I design a SAR study to enhance the neuroprotective effects of (4-aminophenyl)sulfonylurea-piperidine analogs?
Advanced Research Question
Focus on substituent modifications guided by computational and experimental
- Piperidine Ring : Introduce N-alkyl groups (e.g., methyl, ethyl) to improve BBB penetration. Derivatives with N-methylpiperidine show 2–3× higher CNS bioavailability .
- Sulfonylurea Linker : Replace urea with thiourea to enhance hydrogen bonding to targets like cholinesterase (e.g., 4-aminophenyl thiourea-piperidine analogs) .
- Phenyl Group : Add electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to increase oxidative stability without compromising target affinity .
What safety protocols are critical when handling (4-aminophenyl)sulfonylurea-piperidine derivatives in the lab?
Basic Research Question
Follow acute toxicity guidelines:
- PPE : Wear nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with 10% sodium bicarbonate, then absorb with vermiculite. Avoid direct skin contact—wash immediately with soap/water .
- Waste Disposal : Collect waste in sealed containers labeled “H300” (acute oral toxicity) and incinerate at >850°C .
How do structural modifications influence the pharmacokinetic profile of sulfonylurea-piperidine compounds?
Advanced Research Question
Key modifications and their impacts:
- LogP Adjustments : Adding -OH or -COOH groups reduces logP by 1–2 units, decreasing CNS penetration but improving renal clearance .
- Metabolic Stability : Fluorination of the phenyl ring (e.g., 4-F) reduces CYP2D6-mediated oxidation, increasing half-life from 2.5 to 6.8 hours in rat models .
- Plasma Protein Binding : N-methylation of piperidine lowers albumin binding from 92% to 78%, enhancing free drug concentration .
What in vitro assays are recommended for preliminary evaluation of antitumor activity in these derivatives?
Basic Research Question
Use standardized oncology panels:
- MTT Assay : Screen against HeLa (cervical cancer) and HL-60 (leukemia) cell lines at 1–100 µM for 48 hours. LAS-250 and LAS-251 showed IC50 values of 8.2 µM and 6.7 µM, respectively .
- Apoptosis Detection : Perform Annexin V/PI staining in treated cells. Compounds inducing >20% apoptosis at 10 µM warrant further study .
- Kinase Inhibition : Test against EGFR and VEGFR2 kinases using ADP-Glo™ assays. Prioritize compounds with >50% inhibition at 1 µM .
How can I address poor aqueous solubility of (4-aminophenyl)sulfonylurea-piperidine derivatives in preclinical studies?
Advanced Research Question
Employ formulation strategies:
- Salt Formation : Convert free base to hydrochloride salt (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine HCl) to improve solubility by 5–10× in PBS .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm size) with 10% PEG coating. Achieve drug loading >15% and sustained release over 72 hours .
- Co-Solvent Systems : Prepare stock solutions in DMSO (5% v/v) and dilute in saline containing 0.5% Tween 80 for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
